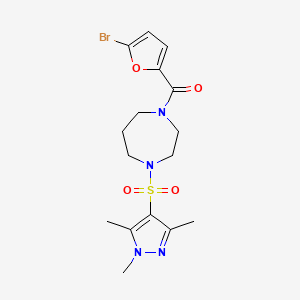
(5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H21BrN4O4S and its molecular weight is 445.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C15H18BrN3O2S. The structure features a brominated furan ring, a pyrazole moiety, and a diazepane ring connected via a sulfonyl linkage. This unique combination of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 372.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that related bromofuran derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi by disrupting cellular processes .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are critical for microbial survival. The bromine atom in the furan ring enhances the reactivity of the compound, allowing it to form covalent bonds with target sites within microbial cells.
Case Studies
- In Vitro Studies : In laboratory settings, derivatives of this compound were tested against strains of Staphylococcus aureus and Candida albicans. Results showed a dose-dependent inhibition of growth, suggesting potential applications in treating infections .
- In Vivo Studies : Animal models have demonstrated that administration of related compounds led to significant reductions in infection severity when compared to control groups treated with placebo .
Other Biological Activities
Beyond antimicrobial properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory and analgesic effects. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Pharmacological Applications
Given its diverse biological activities, This compound holds potential for several pharmacological applications:
Table 2: Potential Applications
| Application | Description |
|---|---|
| Antimicrobial Agent | Effective against bacterial and fungal infections |
| Anti-inflammatory Drug | Modulation of inflammatory responses |
| Pain Management | Potential analgesic properties |
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O4S/c1-11-15(12(2)19(3)18-11)26(23,24)21-8-4-7-20(9-10-21)16(22)13-5-6-14(17)25-13/h5-6H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSXYRUYQWESKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














